1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound featuring a chlorophenyl group, an oxazolo[4,5-b]pyridine moiety, and a cyclopentane carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of palladium-catalyzed direct C–H bond functionalization methodologies to construct the tricyclic scaffold and achieve subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for C–H activation, and strong bases or acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-oxazolo[4,5-d]pyrimidine derivatives: These compounds share a similar oxazolo[4,5-b]pyridine core and have been studied for their anti-cancer properties.
1-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL)METHANOL: Another compound with a chlorophenyl group, used in various chemical and biological studies.
Uniqueness
1-(4-CHLOROPHENYL)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential therapeutic applications, particularly in oncology .
Properties
Molecular Formula |
C24H20ClN3O2 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2/c25-18-9-7-17(8-10-18)24(13-1-2-14-24)23(29)27-19-11-5-16(6-12-19)22-28-21-20(30-22)4-3-15-26-21/h3-12,15H,1-2,13-14H2,(H,27,29) |
InChI Key |
RCFDATKDEVPHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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